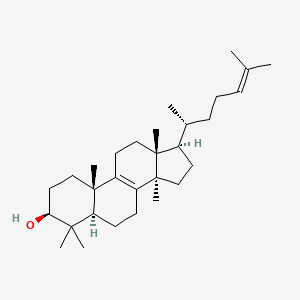

Lanosterol

Description

This compound has been reported in Camellia sinensis, Dictyuchus monosporus, and other organisms with data available.

Lanosterin is a metabolite found in or produced by Saccharomyces cerevisiae.

A triterpene that derives from the chair-boat-chair-boat folding of 2,3-oxidosqualene. It is metabolized to CHOLESTEROL and CUCURBITACINS.

Properties

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-BQNIITSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040744 | |

| Record name | Lanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-63-0 | |

| Record name | Lanosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lanosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanosterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.5 °C | |

| Record name | Lanosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Lanosterol Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of lanosterol is a critical juncture in the intricate choreography of mammalian cholesterol biosynthesis. This pathway, a testament to elegant enzymatic control, transforms the linear isoprenoid squalene (B77637) into the foundational tetracyclic sterol scaffold from which cholesterol and other vital steroids are derived. Understanding the nuances of this pathway—its enzymatic players, their kinetics, subcellular localization, and regulatory networks—is paramount for researchers in metabolic diseases, oncology, and neurobiology, as well as for professionals engaged in the discovery and development of novel therapeutics targeting this crucial metabolic axis. This in-depth technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammalian cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved processes to facilitate a deeper understanding and further investigation into this fundamental biological process.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a segment of the broader cholesterol biosynthesis pathway, commencing with the cyclization of (S)-2,3-oxidosqualene and culminating in the formation of this compound.[1][2] This transformation is a pivotal step, as it marks the genesis of the sterol nucleus.[3] The pathway is primarily localized to the endoplasmic reticulum (ER), where the key enzymes are embedded within or associated with the ER membrane.[1][3] Dysregulation of this pathway has been implicated in a variety of pathological conditions, underscoring its importance as a potential therapeutic target.[4]

The core of the this compound biosynthesis pathway involves three key enzymes that sequentially convert the linear squalene molecule into the tetracyclic this compound. This guide will focus on these central enzymatic steps, providing a detailed examination of their function, regulation, and the experimental techniques used to study them.

Core Enzymes of the this compound Biosynthesis Pathway

The conversion of squalene to this compound is a three-step enzymatic cascade:

-

Squalene Monooxygenase (Squalene Epoxidase) : This enzyme catalyzes the stereospecific epoxidation of squalene to (S)-2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis.[3][5]

-

This compound Synthase (Oxidosqualene Cyclase) : This enzyme orchestrates a complex and remarkable cyclization of (S)-2,3-oxidosqualene to produce the tetracyclic intermediate, this compound.[1][3]

The regulation of these enzymes is tightly controlled to maintain cholesterol homeostasis. For instance, the stability of squalene monooxygenase is regulated by cellular sterol levels through a feedback mechanism.[6]

Subcellular Localization

There is a consensus in the literature that the enzymes of the this compound biosynthesis pathway are primarily located in the endoplasmic reticulum (ER).[3] HMG-CoA reductase, a key regulatory enzyme upstream of this specific pathway, is also an ER-resident protein.[3] While some studies have suggested a potential peroxisomal localization for certain enzymes in the broader cholesterol synthesis pathway, the core this compound synthesis machinery is firmly associated with the ER membrane.[3] This localization is crucial for the efficient channeling of lipophilic substrates and intermediates within the membrane environment.

Quantitative Data on the this compound Biosynthesis Pathway

The following tables summarize key quantitative data related to the core enzymes and intermediates of the this compound biosynthesis pathway. It is important to note that these values can vary depending on the specific mammalian species, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| HMG-CoA Reductase | HMG-CoA | Human | 4 | Value not consistently reported | ~10⁵ | [7] |

| Squalene Synthase | Farnesyl pyrophosphate | Mammalian | Data not consistently available in searches | Data not consistently available in searches | Data not consistently available in searches | [8] |

| Squalene Monooxygenase | Squalene | Human | Value not consistently reported | Value not consistently reported | Value not consistently reported | [9] |

| This compound Synthase | (S)-2,3-Oxidosqualene | Mammalian | Data not consistently available in searches | Data not consistently available in searches | Data not consistently available in searches | [1] |

Table 2: Concentrations of Key Pathway Intermediates in Mammalian Cells

| Intermediate | Cell Type | Concentration (ng/mL per 10⁷ cells) | Reference(s) |

| This compound | HepG2 | ~5-15 | [10] |

| Dihydrothis compound | HepG2 | ~2-8 | [10] |

| Zymosterol | HepG2 | ~1-5 | [10] |

| Desmosterol | HepG2 | ~10-30 | [10] |

| Lathosterol | Human Plasma | 1.37-5.79 µg/mL | [11] |

| This compound | Human Plasma | 0.303-1.02 µg/mL | [11] |

| Desmosterol | Human Plasma | 0.461-1.53 µg/mL | [11] |

Note: Concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Subcellular Fractionation for Microsome Isolation

To study the ER-localized enzymes of the this compound pathway, it is essential to first isolate the microsomal fraction from mammalian cells or tissues.

Protocol: Microsome Isolation via Differential Centrifugation [12]

-

Sample Preparation :

-

For tissues: Homogenize fresh or thawed tissue (e.g., liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) containing protease inhibitors.[12]

-

For cultured cells: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in homogenization buffer. Lyse the cells using a Dounce homogenizer or sonication on ice.[12]

-

-

Initial Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[12]

-

Collection of Post-Mitochondrial Supernatant (S9 fraction) : Carefully collect the supernatant, which is the S9 fraction containing the cytosol and microsomes.[12]

-

Ultracentrifugation : Transfer the S9 fraction to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

-

Washing and Storage : Gently wash the microsomal pellet with homogenization buffer and resuspend in a suitable storage buffer (e.g., containing glycerol) for storage at -80°C.

Enzyme Activity Assays

Protocol: Squalene Monooxygenase Activity Assay (adapted from radiolabeling methods) [5]

-

Reaction Mixture : Prepare a reaction mixture containing microsomal protein, NADPH, FAD, and a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Substrate Addition : Initiate the reaction by adding the substrate, [¹⁴C]-squalene, emulsified with a detergent like Tween 80.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction : Stop the reaction by adding a solution of alcoholic KOH. Saponify the mixture to hydrolyze lipids and then extract the non-saponifiable lipids (containing squalene and its metabolites) with an organic solvent like hexane (B92381) or petroleum ether.

-

Analysis : Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification : Quantify the amount of [¹⁴C]-2,3-oxidosqualene formed using liquid scintillation counting or a phosphorimager. The specific activity is then calculated based on the amount of product formed per unit time per milligram of microsomal protein.

Protocol: this compound Synthase Activity Assay (adapted from radiolabeling methods) [13]

-

Reaction Mixture : Prepare a reaction mixture containing microsomal protein and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Substrate Addition : Initiate the reaction by adding [¹⁴C]-2,3-oxidosqualene as the substrate.

-

Incubation : Incubate the reaction at 37°C for a specified time.

-

Reaction Termination and Extraction : Stop the reaction and extract the lipids as described for the squalene monooxygenase assay.

-

Analysis : Separate the lipid extract by TLC or HPLC to resolve this compound from the substrate and other potential byproducts.

-

Quantification : Quantify the amount of [¹⁴C]-lanosterol produced using liquid scintillation counting. Calculate the specific activity of the enzyme.

Quantification of Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sterol intermediates.

Protocol: LC-MS/MS Analysis of this compound and Other Sterols [11][14]

-

Sample Preparation (Lipid Extraction) :

-

To a cell pellet or plasma sample, add an internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or hexane/isopropanol to extract the lipids.[11]

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but common for GC-MS) : For GC-MS analysis, the dried lipid extract can be derivatized (e.g., silylation) to improve volatility and chromatographic properties. For LC-MS, derivatization is often not necessary.[15]

-

LC Separation : Reconstitute the dried extract in a suitable solvent and inject it onto a reverse-phase C18 or a pentafluorophenyl (PFP) column for chromatographic separation.[14] Use a gradient elution with solvents like methanol, acetonitrile, and water.

-

MS/MS Detection :

-

Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard for high selectivity and sensitivity.[11]

-

-

Quantification : Construct a calibration curve using standards of known concentrations to quantify the absolute amounts of each sterol intermediate in the samples.

Western Blot Analysis of Pathway Enzymes

Western blotting is used to determine the relative abundance of the this compound biosynthesis pathway enzymes.

Protocol: Western Blotting [16]

-

Protein Extraction : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-LSS, anti-SQLE) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizing the this compound Biosynthesis Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a typical experimental workflow for its analysis.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibition of this compound synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mammalian cholesterol synthesis enzyme squalene monooxygenase is proteasomally truncated to a constitutively active form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and regulation of mammalian squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medpace.com [medpace.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Chloroquine inhibits cyclization of squalene oxide to this compound in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

Lanosterol in Eukaryotic Cell Membranes: A Technical Guide to its Core Functions and Biophysical Impact

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lanosterol is a pivotal sterol intermediate in the biosynthesis of cholesterol and other vital sterols in eukaryotes. While its role as a metabolic precursor is well-established, its direct functions within the cell membrane are a subject of intensive research. This technical guide provides an in-depth examination of this compound's role, contrasting its effects with those of cholesterol. We will explore its biosynthetic pathway, its influence on the biophysical properties of lipid bilayers—including fluidity, permeability, and organization—and its implications in cellular processes. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of relevant biochemical and logical pathways to serve as a comprehensive resource for professionals in the field.

The this compound Biosynthesis Pathway

This compound is the first sterol synthesized in the complex cholesterol biosynthesis pathway, which begins with acetyl-CoA. This multi-step process occurs primarily in the endoplasmic reticulum and involves over a dozen enzymes. The formation of this compound from squalene, catalyzed by this compound synthase (LSS), represents a critical cyclization step that forms the foundational four-ring structure common to all sterols.[1][2] The pathway's intermediates are crucial not only for sterol synthesis but also for producing other essential molecules like isoprenoids. The initial, rate-limiting step of the overall cholesterol pathway is catalyzed by HMG-CoA reductase, the well-known target of statin drugs.[1]

Caption: Key stages in the de novo synthesis of this compound from acetyl-CoA.

Conversion of this compound to Cholesterol

Following its synthesis, this compound undergoes a complex series of approximately 19 enzymatic steps to be converted into cholesterol.[1] This conversion primarily involves the removal of three methyl groups (at C4 and C14), the reduction of a double bond in the side chain, and the migration of a double bond in the steroid ring. In mammals, this transformation can proceed via two major routes: the Bloch pathway and the Kandutsch-Russell pathway, which differ in the timing of the reduction of the Δ24 double bond in the side chain.[1][3]

Caption: The Bloch and Kandutsch-Russell pathways for cholesterol synthesis from this compound.

Direct Functions of this compound in Cell Membranes

While this compound's primary role is that of a biosynthetic intermediate, its presence in membranes, even at low concentrations, has distinct biophysical consequences that differ significantly from those of cholesterol. These differences are largely attributed to this compound's molecular structure, which includes three extra methyl groups (two at the C4 position and one at the C14α position) and a different double bond placement in the B-ring compared to cholesterol.[4][5] The 14α-methyl group in particular disrupts the planarity of the sterol's α-face, hindering its ability to pack tightly with phospholipid acyl chains.[5]

Effects on Membrane Order, Fluidity, and Permeability

Cholesterol is renowned for its ability to induce a "liquid-ordered" (Lo) phase in phospholipid membranes, increasing acyl chain order and decreasing membrane fluidity.[6][7][8] this compound is significantly less effective at this ordering.[4][6] The bulky methyl groups on this compound prevent the close, van der Waals interactions with phospholipid chains that are characteristic of cholesterol, resulting in a less condensed and more fluid membrane environment.[5][8]

This difference in ordering and packing directly impacts membrane permeability. While cholesterol substantially decreases the permeability of membranes to small molecules like glucose, this compound has only a slight retarding effect.[5][9]

Quantitative Comparison of Sterol Effects

Biophysical studies have quantified the differential effects of this compound and cholesterol on membrane properties. Key parameters are summarized below.

| Property | This compound | Cholesterol | Key Findings & References |

| Occupied Molecular Volume (in POPE bilayers) | 0.686 nm³ | 0.623 nm³ | This compound is bulkier and occupies more volume within the membrane.[4] |

| Increase in Acyl Chain Order (vs. pure POPC) | 31% (at 20 mol%) | 41% (at 20 mol%) | Cholesterol has a significantly stronger ordering effect on phospholipid acyl chains.[10] |

| Effect on Glucose Permeability | Slight retardation | Strong retardation | The planar α-face of cholesterol is crucial for creating an effective permeability barrier.[5][9] |

| Membrane Stiffening / Rigidity | Less effective | More effective | Cholesterol more effectively suppresses membrane fluctuations, leading to a stiffer bilayer.[4] |

Role in Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which play crucial roles in cell signaling.[1][4] The formation of these ordered domains is highly dependent on the unique ability of cholesterol to tightly pack with saturated lipid chains. Due to its less effective ordering capability, this compound is a poor substitute for cholesterol in promoting the formation and stabilization of lipid rafts.[4][6]

This compound in Cellular Processes and Disease

Recent research has highlighted roles for this compound beyond simple metabolism, most notably in the context of cataracts. Cataracts are characterized by the aggregation of crystallin proteins in the eye lens.[11] Studies have shown that this compound, which is enriched in the lens, can reverse this protein aggregation.[11] Mutations in the this compound synthase (LSS) gene have been linked to congenital cataracts in humans, and treatment with this compound was found to reduce cataract severity in animal models.[11] This suggests a potential therapeutic application for this compound in preventing or treating cataracts.

Furthermore, in the context of Alzheimer's disease, this compound and cholesterol have been shown to have opposite effects on the aggregation of amyloid-beta peptides in model membranes. While cholesterol accelerates the nucleation of amyloid fibrils, this compound was found to decelerate it, possibly by promoting the insertion of the peptide into the membrane and reducing its diffusivity.[12]

Key Experimental Methodologies

The characterization of this compound's function in membranes relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow associated with thermal transitions in a sample as it is heated or cooled. For lipid membranes, it is used to determine the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase and the enthalpy (ΔH) of this transition. The incorporation of sterols like this compound or cholesterol alters these parameters.

-

Methodology:

-

Sample Preparation: Lipids and the desired mole fraction of sterol are dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under nitrogen to form a thin lipid film, which is then dried under vacuum to remove residual solvent. The film is hydrated with a buffer solution above the lipid Tm to form multilamellar vesicles (MLVs).[13]

-

Measurement: A known quantity of the MLV suspension is sealed in a sample pan. An identical volume of buffer is sealed in a reference pan. The pans are placed in the DSC cell, equilibrated at a low temperature, and then heated at a constant rate (e.g., 1-2°C/min).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak at the Tm. The peak's position (Tm), area (ΔH), and width are analyzed. Sterols that order the membrane typically broaden the phase transition and decrease its enthalpy.

-

-

Workflow Diagram:

Caption: A typical workflow for analyzing lipid vesicles using DSC.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

-

Principle: ²H-NMR is a powerful, non-perturbative technique used to measure the orientational order of molecules. By replacing specific hydrogen atoms on phospholipid acyl chains with deuterium, one can measure the quadrupolar splitting in the NMR spectrum. This splitting is directly proportional to the acyl chain order parameter (S_CD), which reflects the motional restriction and average orientation of the C-D bond relative to the membrane normal.

-

Methodology:

-

Sample Preparation: Selectively deuterated phospholipids (B1166683) are mixed with the sterol of interest and hydrated to form MLVs, similar to DSC sample preparation.[14]

-

Measurement: The sample is placed in an NMR spectrometer. A quadrupolar echo pulse sequence is used to acquire the ²H-NMR spectrum. The spectrum for an unoriented sample of a fluid-phase lipid bilayer is a characteristic "Pake doublet."

-

Data Analysis: The separation between the two peaks of the doublet is the quadrupolar splitting (ΔνQ). The order parameter (S_CD) is calculated from this splitting. By using lipids deuterated at different positions along the acyl chain, an order parameter profile can be constructed, showing how order varies from the headgroup to the methyl terminus.

-

X-Ray Diffraction

-

Principle: X-ray diffraction provides information on the repeating structures within a material. For lipid membranes, small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distance (d-spacing), which includes the membrane thickness and the thickness of the inter-membrane water layer. Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the lipid acyl chains.

-

Methodology:

-

Sample Preparation: Multilamellar vesicles or highly oriented stacks of membranes on a solid substrate are prepared.[7][15] The sample is placed in a temperature and humidity-controlled chamber.[7]

-

Measurement: A collimated X-ray beam is directed at the sample. The scattered X-rays are recorded by a detector.[7] SAXS yields a series of sharp Bragg peaks at low angles, while WAXS shows a broad, diffuse peak for fluid-phase lipids or sharp peaks for gel-phase lipids.

-

Data Analysis: From the positions of the SAXS Bragg peaks, the lamellar d-spacing is calculated. From this, and by analyzing the peak intensities to generate an electron density profile, the membrane thickness can be determined.[15] The WAXS pattern indicates the average distance between acyl chains.

-

Conclusion and Future Directions

This compound is far more than a simple waypoint on the path to cholesterol. Its unique molecular structure imparts distinct biophysical properties to cell membranes, rendering them more fluid, more permeable, and less ordered than cholesterol-containing bilayers. While these properties make it unsuitable as a full replacement for cholesterol in maintaining the robust barrier function of the plasma membrane, they may be advantageous in specific biological contexts. The discovery of its role in preventing protein aggregation in the eye lens has opened a new avenue for therapeutic development. Future research should focus on elucidating the specific roles of this compound in different cellular compartments, its potential involvement in other signaling pathways, and the full therapeutic potential of modulating its concentration in tissues.

References

- 1. frontiersin.org [frontiersin.org]

- 2. biomechanics.stanford.edu [biomechanics.stanford.edu]

- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 4. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 5. Measurement of membrane elasticity by micro-pipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucm.es [ucm.es]

- 7. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]

- 9. moraeslab.com [moraeslab.com]

- 10. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 11. doc.rero.ch [doc.rero.ch]

- 12. Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. X-Ray Diffraction of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 15. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Lanosterol in Steroidogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the intricate biosynthetic pathway of steroids stands as a landmark achievement in modern biochemistry. Central to this pathway is the tetracyclic triterpenoid (B12794562) lanosterol, the first sterol precursor to cholesterol and all other animal and fungal steroids. This technical guide provides an in-depth exploration of the discovery of this compound's crucial role, detailing the seminal experiments that established its position as a key intermediate. We present a comprehensive overview of the experimental protocols employed by pioneers in the field, quantitative data from their foundational studies, and visual representations of the biochemical pathways and experimental workflows. This document serves as a valuable resource for researchers in steroid metabolism, drug discovery, and related fields, offering a deep dive into the foundational science of steroidogenesis.

Introduction: The Quest for the Cholesterol Precursor

In the mid-20th century, the molecular architecture of cholesterol was known, but its biological synthesis remained a profound mystery. Scientists hypothesized that this complex molecule was assembled from smaller, simpler precursors. Early isotopic tracer studies, notably by Konrad Bloch and his colleagues, revealed that all 27 carbon atoms of cholesterol could be derived from the two-carbon acetate (B1210297) molecule.[1][2] This groundbreaking discovery set the stage for a scientific journey to map the entire biosynthetic route. A critical missing link was the identity of the first cyclic intermediate—the molecular scaffold upon which cholesterol is built. The search for this precursor led to the identification of this compound, a discovery that unlocked a deeper understanding of steroidogenesis.

The crucial breakthrough came from the hypothesis that squalene (B77637), a linear triterpenoid, could fold and cyclize to form a sterol-like structure. This was confirmed through in-vivo experiments where radioactively labeled squalene was shown to be converted into cholesterol.[3] Subsequent research focused on isolating the immediate product of squalene cyclization, culminating in the identification of this compound.

The Central Role of this compound: From Squalene to Steroids

This compound is the foundational sterol from which all animal and fungal steroids are derived.[4] Its formation from squalene is a pivotal, two-step enzymatic process. First, squalene is oxidized to squalene 2,3-oxide by squalene epoxidase. Then, the enzyme this compound synthase catalyzes a remarkable cascade of cyclization and rearrangement reactions to form this compound.[5] This process establishes the characteristic four-ring steroid nucleus.

The this compound to Cholesterol Conversion Pathway

The transformation of this compound to cholesterol is a multi-step process involving a series of enzymatic modifications.[6][7] These modifications include the removal of three methyl groups (at positions C-4 and C-14), the saturation of a double bond in the side chain, and the migration of a double bond in the B-ring. This conversion can proceed through two main, parallel routes: the Bloch pathway and the Kandutsch-Russell pathway.

Key Experiments Establishing this compound as a Cholesterol Intermediate

The definitive proof of this compound's role as a cholesterol precursor came from a series of elegant experiments conducted by Konrad Bloch's research group in the 1950s. These experiments utilized the then-emerging technology of isotopic labeling, coupled with in vitro biochemical systems.

Isotopic Tracer Studies with Rat Liver Homogenates

The primary experimental system used to unravel the cholesterol biosynthetic pathway was the rat liver homogenate.[3] This cell-free system contained the necessary enzymes to carry out steroidogenesis. The key experiments involved incubating these homogenates with radioactively labeled precursors and then isolating and identifying the resulting products.

Experimental Workflow: Isotopic Labeling of this compound and Cholesterol

References

- 1. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From this compound to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The biological conversion of this compound to cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the conversion of squalene to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Conversion of zymosterol-C-14 and zymostenol-H3 to cholesterol by rat liver homogenates and intact rats. | Semantic Scholar [semanticscholar.org]

mechanism of action of lanosterol synthase enzyme

An In-depth Technical Guide on the Mechanism of Action of Lanosterol Synthase

Introduction

This compound synthase (LSS), also known as 2,3-oxidosqualene (B107256) cyclase (OSC), is a pivotal enzyme in the biosynthesis of sterols in eukaryotes. It catalyzes one of the most complex known reactions in biology: the cyclization of the linear substrate (S)-2,3-oxidosqualene into the tetracyclic compound this compound. This intricate process involves a series of highly controlled carbocationic rearrangements and ring formations. In humans, this compound is the precursor to cholesterol and all other steroids, making LSS a critical node in cellular metabolism. Due to its essential role in both human and fungal physiology, LSS has emerged as a significant target for drug development, particularly in the fields of antifungal and anticancer therapies. This guide provides a detailed examination of the enzyme's mechanism, structure, kinetics, and the experimental methodologies used for its study.

The Catalytic Mechanism: A Cascade of Events

The conversion of the linear (S)-2,3-oxidosqualene to the tetracyclic this compound is a remarkable feat of enzymatic catalysis, proceeding through a single, continuous reaction without the release of any intermediates. The mechanism can be dissected into three principal phases: initiation, a cyclization cascade, and a final rearrangement and deprotonation phase.

1. Initiation: Epoxide Protonation The reaction begins with the substrate, (S)-2,3-oxidosqualene, binding to the enzyme's active site in a pre-folded conformation that mimics the final product. A key aspartic acid residue (Asp455 in human LSS) acts as a general acid, donating a proton to the oxygen atom of the oxirane ring. This protonation event opens the epoxide ring, generating a tertiary carbocation at the C2 position and initiating the cyclization cascade.

2. Propagation: The Cyclization Cascade The initial carbocation triggers a series of concerted electron movements and ring closures. The enzyme's active site is lined with aromatic amino acid residues that stabilize the transient, electron-deficient carbocation intermediates through cation-π interactions. This stabilization is crucial for guiding the reaction pathway. The cyclization proceeds as follows:

-

A-Ring Formation: A 6-endo-trig cyclization occurs, forming the first six-membered ring.

-

B-Ring Formation: This is followed by another 6-endo-trig cyclization to form the B-ring, resulting in a bicyclic intermediate.

-

C and D-Ring Formation: The formation of the C and D rings proceeds via 6-endo-trig and 5-endo-trig cyclizations, respectively. This sequence culminates in the formation of the protosteryl cation, a tetracyclic intermediate with a positive charge at the C20 position.

3. Termination: Rearrangement and Deprotonation The final phase involves a series of 1,2-hydride and methyl shifts to rearrange the protosteryl cation into a more stable intermediate. This intricate "Wagner-Meerwein" rearrangement cascade is precisely controlled by the enzyme's architecture. The process concludes when a base in the active site, likely a histidine residue assisted by a water molecule, abstracts a proton from the C9 position. This deprotonation neutralizes the carbocation and forms the final product, this compound, which is then released from the enzyme.

Quantitative and Kinetic Data

The catalytic efficiency of this compound synthase and its susceptibility to inhibition are critical parameters for research and drug development. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of this compound Synthase

| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference |

| Human | (S)-2,3-Oxidosqualene | 50 | 0.05 | 4.5 | |

| Saccharomyces cerevisiae | (S)-2,3-Oxidosqualene | 25 | 0.12 | - | |

| Candida albicans | (S)-2,3-Oxidosqualene | 15 | - | 12 | |

| Rat Liver | (S)-2,3-Oxidosqualene | 20 | 0.08 | - |

Note: Values can vary depending on the specific assay conditions, such as detergent and phospholipid concentrations used for enzyme solubilization.

Table 2: Inhibition of this compound Synthase

| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) | IC50 (nM) | Reference |

| Ro 48-8071 | Human | Competitive | 4.5 | 10 | |

| This compound | Human | Product Inhibition | - | 15,000 | |

| 2-Aza-2,3-dihydrosqualene | Candida albicans | Transition State Analog | 20 | - | |

| BIBX 79 | Human | Non-competitive | - | 30 |

Experimental Protocols

The study of this compound synthase requires specialized biochemical assays. Below is a representative protocol for measuring enzyme activity and an overview of the workflow for inhibitor screening.

Protocol: this compound Synthase Activity Assay

This protocol describes a common method using a radiolabeled substrate.

1. Reagents and Buffers:

-

Enzyme: Purified or microsomal preparations of this compound synthase.

-

Substrate: [³H]-(S)-2,3-oxidosqualene, typically dissolved in a detergent like Tween 80.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Triton X-100 and 1 mM EDTA.

-

Quenching Solution: 10% (w/v) KOH in 80% (v/v) ethanol.

-

Extraction Solvent: Heptane or hexane.

-

Scintillation Cocktail.

2. Procedure:

-

Prepare the reaction mixture by adding the assay buffer to a microcentrifuge tube.

-

Add the enzyme preparation to the buffer and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the [³H]-(S)-2,3-oxidosqualene substrate. The final substrate concentration is typically near the Km value (e.g., 20-50 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any lipids.

-

After cooling, extract the sterol products (this compound) by adding the extraction solvent and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic phase to a scintillation vial.

-

Evaporate the solvent, add scintillation cocktail, and quantify the amount of [³H]-lanosterol formed using a liquid scintillation counter.

10. Data Analysis:

-

Calculate the specific activity of the enzyme in units such as nmol of product formed per minute per mg of protein.

Workflow for Inhibitor Screening

The screening of potential LSS inhibitors typically follows the workflow outlined below.

Conclusion

This compound synthase is a master sculptor of metabolism, executing a chemically demanding reaction with extraordinary precision. Its complex mechanism, involving a stabilized carbocation cascade, highlights the sophisticated catalytic strategies evolved in biological systems. Understanding the intricate details of LSS function, from its active site architecture to its kinetic behavior, is paramount for the rational design of novel therapeutics. As a validated target for antifungal agents and a promising target in oncology, this compound synthase will continue to be an area of intense research for scientists and drug development professionals alike.

The Role of Lanosterol in Congenital Cataract Formation: A Technical Guide for Researchers

Abstract

Congenital cataracts, a leading cause of childhood blindness, are characterized by the opacification of the lens due to the aggregation of crystallin proteins. Groundbreaking research has identified a crucial role for the endogenous steroid lanosterol in maintaining lens transparency. This technical guide provides an in-depth analysis of the role of this compound in the pathogenesis of congenital cataracts, targeted at researchers, scientists, and professionals in drug development. We will explore the molecular mechanisms, summarize key experimental findings, provide detailed experimental protocols, and discuss the therapeutic potential and controversies surrounding this compound-based treatments.

Introduction: The Molecular Basis of Congenital Cataracts

The transparency of the ocular lens is essential for proper vision and is maintained by a highly ordered arrangement of crystallin proteins. Any disruption to the native conformation of these proteins can lead to their aggregation, causing light scattering and the formation of cataracts. Congenital cataracts, in particular, are often linked to genetic mutations in crystallin genes or genes involved in crucial metabolic pathways within the lens.

A pivotal discovery in 2015 implicated mutations in the this compound Synthase (LSS) gene as a cause of autosomal recessive congenital cataracts in humans. LSS is a key enzyme in the cholesterol biosynthesis pathway, responsible for the cyclization of (S)-2,3-oxidosqualene to produce this compound. This finding opened a new avenue of research into the potential of this compound to prevent and even reverse cataract formation.

This compound's Mechanism of Action: Reversing Protein Aggregation

The primary mechanism by which this compound is proposed to counteract cataract formation is by preventing and reversing the aggregation of crystallin proteins. This compound is an amphipathic molecule, possessing both hydrophobic and hydrophilic regions. This structure is believed to allow it to interact with the misfolded crystallin proteins, preventing their aggregation and potentially solubilizing existing aggregates.

Studies have shown that this compound treatment can significantly reduce the aggregation of various mutant crystallins (αA-, αB-, βB2-, and γD-crystallins) in vitro and in cell-based assays. The proposed interaction is thought to stabilize the native conformation of the crystallins and prevent the exposure of hydrophobic domains that drive aggregation.

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, the initial discovery was rooted in genetic analysis, directly linking LSS mutations to congenital cataracts.

Experimental Evidence: In Vitro and In Vivo Studies

The hypothesis that this compound can reverse cataract formation has been tested in a variety of experimental models, from cell cultures to animal models.

In Vitro Studies

Initial in vitro experiments demonstrated the ability of this compound to reduce the aggregation of various cataract-associated mutant crystallins expressed in human lens epithelial cells. Furthermore, treatment of dissected rabbit lenses with congenital cataracts with a this compound solution led to a significant reduction in lens opacity and an increase in transparency.

In Vivo Studies

The therapeutic potential of this compound was further investigated in vivo using a canine model of age-related cataracts. Administration of this compound via eye drops and intravitreal injections over a six-week period resulted in a noticeable reduction in cataract severity and improved lens clarity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on the effect of this compound on cataract formation.

Table 1: Effect of this compound on Crystallin Aggregation in vitro

| Crystallin Mutant | Treatment | Aggregation Reduction (%) | Reference |

| αA-crystallin (R116C) | 20 µM this compound | ~50 | Zhao et al., 2015 |

| αB-crystallin (R120G) | 20 µM this compound | ~60 | Zhao et al., 2015 |

| γD-crystallin (W42R) | 20 µM this compound | ~70 | Zhao et al., 2015 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment Protocol | Outcome | Reference |

| Rabbit (Congenital Cataract) | 25 mM this compound in vitro | Significant decrease in lens opacity | Zhao et al., 2015 |

| Dog (Age-related Cataract) | 1% this compound eye drops (3x/day for 6 weeks) | Reduction in cataract severity | Zhao et al., 2015 |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the foundational research on this compound and cataracts. For complete, detailed protocols, readers are directed to the supplementary materials of the cited publications.

Crystallin Aggregation Assay (In Vitro)

-

Cell Culture: Human lens epithelial cells (HLECs) are cultured in DMEM supplemented with 10% FBS.

-

Transfection: HLECs are transfected with plasmids encoding for mutant crystallin proteins tagged with a fluorescent marker (e.g., EGFP).

-

This compound Treatment: Twenty-four hours post-transfection, the culture medium is replaced with a medium containing this compound at the desired concentration (e.g., 20 µM). A vehicle control (e.g., DMSO) is run in parallel.

-

Imaging and Quantification: After 48 hours of treatment, cells are fixed and imaged using confocal microscopy. The percentage of cells with protein aggregates and the size of the aggregates are quantified using image analysis software.

Dissected Lens Culture and Opacity Assessment

-

Lens Dissection: Lenses from rabbits with congenital cataracts are carefully dissected.

-

Lens Culture: Dissected lenses are cultured in M199 medium.

-

This compound Treatment: Lenses are incubated in a medium containing 25 mM this compound or a vehicle control.

-

Opacity Grading: Lens transparency is documented daily using a dissecting microscope with a digital camera. The opacity is graded on a scale (e.g., 0-4, from clear to completely opaque).

In Vivo Canine Cataract Study

-

Animal Selection: Dogs with naturally occurring age-related cataracts are recruited.

-

This compound Formulation: A 1% this compound solution is prepared for ophthalmic use (eye drops) and intravitreal injection.

-

Treatment Regimen: Animals receive this compound eye drops three times daily and/or intravitreal injections at specified intervals for six weeks.

-

Cataract Evaluation: Slit-lamp examinations and photography are performed at baseline and at regular intervals throughout the study to assess cataract severity.

Controversies and Future Directions

While the initial findings on this compound were met with great excitement, subsequent studies have yielded conflicting results. Some research groups have been unable to replicate the dramatic cataract-reversing effects of this compound, particularly in models of age-related nuclear cataracts in humans. These discrepancies may be due to differences in experimental models, cataract type and severity, and the formulation and delivery of this compound.

The poor solubility of this compound presents a significant challenge for its development as a therapeutic agent. Future research is focused on developing novel delivery systems, such as nanoparticles, to improve its bioavailability in the lens. Furthermore, large-scale, placebo-controlled clinical trials in humans are necessary to definitively establish the safety and efficacy of this compound for the treatment of cataracts.

Conclusion

The discovery of this compound's role in maintaining lens transparency has fundamentally advanced our understanding of the molecular basis of congenital cataracts. While the therapeutic potential of this compound is still under investigation and subject to scientific debate, it represents a promising and novel pharmacological approach to a condition currently only treatable by surgery. Continued research into its mechanism of action, coupled with advancements in drug delivery, will be critical in determining the future of this compound as a non-invasive treatment for cataracts.

An In-depth Technical Guide to the Core Structural Differences Between Lanosterol and Cycloartenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional distinctions between two pivotal triterpenoids: lanosterol and cycloartenol (B190886). While both molecules are derived from the cyclization of 2,3-oxidosqualene, they serve as the foundational precursors for sterol biosynthesis in different domains of life. This compound is the primary precursor in animals and fungi, leading to the synthesis of cholesterol and ergosterol, respectively. In contrast, cycloartenol is the key intermediate in the biosynthesis of phytosterols (B1254722) in plants.[1][2] This guide delves into their fundamental structural disparities, presents comparative physicochemical and biological data, details the experimental protocols for their analysis, and provides visual representations of their biosynthetic pathways.

Core Structural Differences

The most significant structural difference between this compound and cycloartenol lies in the B-ring of their tetracyclic/pentacyclic core. This compound is a tetracyclic triterpenoid, possessing a double bond between carbons 8 and 9 (C8-C9).[1] Cycloartenol, on the other hand, is a pentacyclic triterpenoid, featuring a cyclopropane (B1198618) ring that bridges carbons 9 and 10 (C9-C10).[2] This seemingly minor variation imparts substantial conformational rigidity to cycloartenol. Both molecules share a hydroxyl group at the C-3 position and an identical side chain at C-17.

Below is a DOT script representation of the core structural difference.

References

Investigating the Genetic Roots of Lanosterol Synthase Mutations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the genetic underpinnings of lanosterol synthase (LSS) mutations. It details the role of LSS in cholesterol biosynthesis, the spectrum of human diseases arising from its genetic defects, and the experimental methodologies employed to investigate these mutations. This guide is intended to serve as a valuable resource for researchers, clinicians, and professionals in the pharmaceutical industry engaged in the study of cholesterol metabolism, genetic disorders, and the development of novel therapeutics.

Introduction to this compound Synthase (LSS)

This compound synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Encoded by the LSS gene, this integral monotopic protein is primarily associated with the cytosolic side of the endoplasmic reticulum membrane in eukaryotes.[1] LSS catalyzes the complex cyclization of (S)-2,3-oxidosqualene to this compound, the first sterol in this essential metabolic cascade.[1][2][3][4] this compound serves as the precursor for the synthesis of cholesterol, steroid hormones, and vitamin D.[2][5] Given its pivotal role, mutations in the LSS gene can lead to a range of human pathologies.

The Genetic Landscape of LSS Mutations and Associated Phenotypes

Biallelic pathogenic variants in the LSS gene are associated with a spectrum of autosomal recessive disorders, primarily affecting tissues with high sterol demand or unique metabolic requirements. The clinical presentation of LSS mutations is heterogeneous, with phenotypes ranging from isolated congenital cataracts and hypotrichosis to complex neuroectodermal syndromes.[4][6][7]

Congenital Cataracts

Initially, LSS mutations were identified in families with extensive congenital cataracts.[4][6] Studies in the Shumiya cataract rat (SCR) model revealed that hypomorphic and null mutations in the Lss gene were associated with cataract formation due to cholesterol insufficiency in the lens.[8][9] The lens requires adequate cholesterol for maintaining the integrity and transparency of its fiber cells.[6] It has been proposed that mutations located at the C-terminus of the LSS protein are more likely to be associated with cataract development.[6][10]

Hypotrichosis Simplex

More recently, a number of LSS mutations have been linked to hypotrichosis simplex, a rare form of hereditary alopecia characterized by sparse and brittle hair.[2][7] In contrast to cataract-associated mutations, those causing hair loss are often located toward the N-terminus of the LSS protein.[10] Functional studies have shown that some of these mutations lead to the mislocalization of the LSS protein outside of the endoplasmic reticulum, which may have deleterious effects on hair follicle cells.[7]

Alopecia-Mental Retardation (APMR) Syndrome

In its most severe manifestation, LSS mutations can cause a rare recessive neuroectodermal syndrome known as alopecia with mental retardation (APMR).[4][6] This condition is characterized by congenital hypotrichosis, intellectual disability, developmental delay, and in some cases, early-onset epilepsy.[4][11] These findings underscore the critical role of LSS-mediated cholesterol biosynthesis in the normal development and function of the central nervous system.[11]

Quantitative Data on Characterized LSS Mutations

The following table summarizes a selection of reported LSS mutations and their associated clinical phenotypes. This compilation provides a resource for genotype-phenotype correlations and highlights the diversity of pathogenic variants.

| Nucleotide Change | Amino Acid Change | Phenotype(s) | Inheritance | Reference(s) |

| c.423G>A | p.Trp141* | Hypotrichosis, Intellectual Disability | Autosomal Recessive | [1] |

| c.625A>T | p.Asn209Tyr | Hypotrichosis, Intellectual Disability | Autosomal Recessive | [1] |

| c.812T>C | p.Ile271Thr | Hypotrichosis Simplex | Autosomal Recessive | [12] |

| c.1172T>C | p.Phe391Ser | Hypotrichosis Simplex | Autosomal Recessive | [1] |

| c.1885T>A | p.Trp629Arg | Hypotrichosis 14 | Autosomal Recessive | [5] |

| Not Specified | G588S | Congenital Cataract | Autosomal Recessive | [6] |

| Not Specified | W581R | Congenital Cataract | Autosomal Recessive | [6] |

| Not Specified | I342S/W629C | Congenital Cataract | Autosomal Recessive | [6] |

Signaling Pathways and Logical Relationships

The function of this compound synthase is integral to the cholesterol biosynthesis pathway. Mutations in the LSS gene disrupt this pathway, leading to a deficiency in this compound and downstream products, and a potential accumulation of upstream substrates like (S)-2,3-epoxysqualene.

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Mutations in LSS can lead to misfolding and subsequent mislocalization of the LSS protein, a key event in the pathogenesis of some LSS-related disorders.

Figure 2: Logical Flow of LSS Mutation Pathogenesis.

Experimental Protocols for Investigating LSS Mutations

A multi-step experimental workflow is typically employed to identify and characterize LSS mutations. This process begins with patient identification and sample collection, followed by genetic analysis and functional validation.

Figure 3: Experimental Workflow for LSS Mutation Analysis.

Genomic DNA Extraction and Whole-Exome Sequencing (WES)

-

Genomic DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient tissues using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions. DNA quality and quantity are assessed by spectrophotometry and agarose (B213101) gel electrophoresis.

-

Library Preparation: One microgram of high-quality genomic DNA is fragmented by sonication. The fragments undergo end-repair, A-tailing, and ligation of sequencing adaptors.

-

Exome Capture: The adaptor-ligated DNA library is enriched for exonic regions using a commercial exome capture kit (e.g., SeqCap EZ Human Exome Library v2.0, Roche NimbleGen).[1]

-

Sequencing: The captured library is sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq 2000) using a paired-end sequencing protocol.[1]

-

Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome (e.g., UCSC hg19).[12] Variant calling is performed using tools like GATK.[12] Variants are annotated and filtered based on their frequency in public databases (e.g., gnomAD), predicted pathogenicity (e.g., SIFT, PolyPhen-2), and inheritance pattern.

Sanger Sequencing for Mutation Validation

-

Primer Design: Primers are designed to amplify the exon containing the putative mutation identified by WES.

-

PCR Amplification: The target region is amplified from the patient's genomic DNA using PCR with the designed primers.

-

Sequencing Reaction: The PCR product is purified and sequenced using a BigDye Terminator v.1.1 Cycle Sequencing kit (Applied Biosystems).[1]

-

Analysis: The sequencing results are analyzed on a genetic analyzer (e.g., ABI 3100 Genetic Analyzer) to confirm the presence of the mutation.[1][8]

Site-Directed Mutagenesis

-

Template Plasmid: A mammalian expression vector containing the wild-type LSS cDNA sequence (e.g., pcDNA3.1-LSS) is used as the template.[1]

-

Mutagenic Primer Design: Complementary primers containing the desired mutation are designed. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.

-

Mutagenesis PCR: A PCR reaction is performed using a high-fidelity polymerase to amplify the entire plasmid containing the desired mutation. The reaction typically involves a low number of cycles (e.g., 16-18 cycles).

-

Template Digestion: The parental, methylated template DNA is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: The DpnI-treated plasmid is transformed into competent E. coli for amplification.

-

Verification: The presence of the desired mutation in the resulting plasmids is confirmed by Sanger sequencing.

Immunofluorescence for Protein Localization

-

Cell Culture and Transfection: A suitable cell line (e.g., HaCaT keratinocytes) is cultured on coverslips and transiently transfected with expression vectors encoding wild-type or mutant LSS.[1]

-

Fixation and Permeabilization: After 24-48 hours, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for LSS (e.g., mouse anti-LSS antibody, sc-514507; Santa Cruz).[1] An antibody against an endoplasmic reticulum marker (e.g., anti-calreticulin) can be used for co-localization.

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

-

Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing DAPI for nuclear staining. The cellular localization of the LSS protein is visualized using a fluorescence or confocal microscope.

Western Blotting for Protein Expression

-

Cell Lysis and Protein Quantification: Transfected cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against LSS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1] The band intensities can be quantified and normalized to a loading control (e.g., GAPDH or total protein).

Conclusion and Future Directions

The investigation into the genetic roots of this compound synthase mutations has significantly advanced our understanding of the role of cholesterol biosynthesis in human health and disease. The identification of a spectrum of mutations in the LSS gene and their association with distinct clinical phenotypes highlights the tissue-specific importance of this metabolic pathway. The experimental protocols detailed in this guide provide a framework for the continued identification and functional characterization of LSS variants.

Future research should focus on elucidating the precise molecular mechanisms by which different LSS mutations lead to specific clinical outcomes. A deeper understanding of the genotype-phenotype correlations will be crucial for accurate diagnosis, genetic counseling, and the development of targeted therapies. The potential for therapeutic interventions, such as the topical administration of this compound or other sterol pathway intermediates, warrants further investigation for conditions like hypotrichosis. Ultimately, a comprehensive understanding of the genetic and molecular basis of LSS-related disorders will pave the way for novel therapeutic strategies for these rare but debilitating conditions.

References

- 1. Bi-allelic Mutations in LSS, Encoding this compound Synthase, Cause Autosomal-Recessive Hypotrichosis Simplex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthase mutations cause cholesterol deficiency–associated cataracts in the Shumiya cataract rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. LSS this compound synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Gene: LSS (Non-syndromic hypotrichosis) [panelapp.genomicsengland.co.uk]

- 7. Metabolic and pathologic profiles of human LSS deficiency recapitulated in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - this compound synthase mutations cause cholesterol deficiency–associated cataracts in the Shumiya cataract rat [jci.org]

- 9. Directed evolution to generate cycloartenol synthase mutants that produce this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. NGS Experimental Design & Protocol Guidance [illumina.com]

- 12. A novel homozygous mutation in LSS gene possibly causes hypotrichosis simplex in two siblings of a Tibetan family from the western Sichuan province of China - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Lanosterol in Reversing Lens Protein Aggregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens, primarily due to the aggregation of crystallin proteins.[1][2][3][4][5] Current treatment is limited to surgical intervention, highlighting the urgent need for non-invasive therapeutic strategies.[1] A seminal 2015 study and subsequent research have brought lanosterol, a key intermediate in the cholesterol biosynthesis pathway, to the forefront as a potential pharmacological agent to reverse lens protein aggregation.[1][2][4][5][6] This technical guide provides an in-depth analysis of the preliminary studies on this compound, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Findings: this compound's Efficacy in Pre-clinical Models

Initial research has demonstrated the potential of this compound in reducing protein aggregation and improving lens clarity in various models, from cell cultures to in vivo animal studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound and its effect on lens protein aggregation.

Table 1: In Vitro Efficacy of this compound on Crystallin Aggregation

| Experimental System | Treatment | Concentration | Outcome | Reference |

| Human Lens Progenitor Cells | This compound | Concentration-dependent | Significantly reduced intracellular aggregation of various cataract-causing mutant crystallin proteins (P < 1 x 10⁻⁴) | [7] |

| Human Lens Progenitor Cells | This compound | Not specified | Increased soluble fractions of various crystallin mutants (P < 0.001) | [7] |

| Human Lens Progenitor Cells | Cholesterol | Not specified | Did not reduce intracellular aggregation (P > 0.1) | [7] |

| In vitro assay | This compound | 0 to 40 µM | Reversed protein aggregation in a concentration-dependent manner | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Condition | Treatment | Duration | Outcome | Reference |

| Rabbits | Severe or significant cataracts | This compound solution (eye injections and drops) | 6 days | 11 out of 13 rabbits showed improvement from severe/significant to mild or no cataracts | [6] |

| Dogs | Naturally occurring cataracts | This compound solution (eye injections and drops) | 6 weeks | Decreased cataract severity and increased lens transparency | [6][9] |

| Rats | Selenite-induced cataracts | 0.5% this compound and 0.6% nilvadipine (B1678883) nanosuspensions | 28 days | Reduced opacity levels by inhibiting Ca2+ upregulation | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings. The following sections outline the key experimental protocols employed in the initial this compound studies.

In Vitro Assessment of Protein Aggregation

-

Cell Culture: Human lens epithelial cells (LECs) are cultured under standard conditions.

-

Transfection: LECs are transfected with plasmids encoding for mutant crystallin proteins (e.g., αA-crystallin(Y118D)) tagged with a fluorescent marker like eGFP to induce intracellular protein aggregation.

-

Treatment: The transfected cells are treated with varying concentrations of this compound or a control substance (e.g., cholesterol, DMSO).

-

Imaging: Confocal microscopy is used to visualize and quantify the reduction of fluorescently-labeled protein aggregates within the cells over time.

-

Biochemical Analysis: Western blot analysis is performed on cell lysates to measure the levels of soluble and insoluble crystallin fractions, providing a quantitative measure of aggregation.

Ex Vivo Rabbit Lens Culture

-

Lens Dissection: Cataractous lenses are carefully dissected from rabbits.

-

Incubation: The dissected lenses are incubated in a culture medium containing a specified concentration of this compound (e.g., 25 mM) or a control solution.

-

Duration: The incubation period is typically several days (e.g., 6 days).

-

Assessment of Opacity: Lens transparency is assessed and photographed at the beginning and end of the incubation period. The degree of opacity is often graded by masked observers.

In Vivo Dog and Rabbit Studies

-

Animal Models: Dogs with naturally occurring age-related cataracts and rabbits with induced cataracts are used.

-

Treatment Administration: this compound is administered as topical eye drops and/or intraocular injections.

-

Treatment Regimen: The frequency and duration of treatment are defined (e.g., daily for 6 weeks).

-

Evaluation of Cataract Severity: Cataract severity is evaluated through slit-lamp examination and photography. Lens clarity is graded to determine the effect of the treatment.

Visualizing the Core Concepts

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

This compound Biosynthesis and its Role in Lens Homeostasis

Caption: The role of this compound in the cholesterol pathway and lens protein homeostasis.